molecular formula C13H14N2O3 B1447185 Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1202029-49-9

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1447185
CAS RN: 1202029-49-9
M. Wt: 246.26 g/mol
InChI Key: WHBAEJLTUOEEEH-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, commonly known as MMP, is an organic compound that has been widely studied in scientific research due to its potential applications in the medical and pharmaceutical fields. MMP is a member of the pyrazole family, which is a group of nitrogen-containing heterocyclic compounds. This compound has been studied for its ability to interact with proteins and other biological molecules, as well as its potential therapeutic benefits.

Scientific Research Applications

MMP has been studied extensively in scientific research due to its potential applications in the medical and pharmaceutical fields. It has been used to study the interactions between proteins and other biological molecules, as well as its potential therapeutic benefits. It has been used to study the effects of drugs on the body, as well as the potential therapeutic effects of certain drugs. Additionally, MMP has been used to study the effects of environmental pollutants on the body, as well as the effects of certain toxins.

Mechanism of Action

MMP is believed to interact with proteins and other biological molecules in a number of ways. It is believed to interact with proteins through hydrogen bonding, as well as through hydrophobic and electrostatic interactions. Additionally, MMP is believed to interact with other biological molecules through covalent bonding. These interactions are believed to be responsible for the therapeutic effects of MMP.
Biochemical and Physiological Effects
MMP has been studied for its potential therapeutic benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, MMP has been found to have potential anti-viral and anti-fungal properties. These effects are believed to be due to the interactions between MMP and proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

MMP has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and its interactions with proteins and other biological molecules can be easily studied. Additionally, MMP has been found to be relatively non-toxic, making it an ideal candidate for laboratory experiments. However, there are some limitations to using MMP in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for MMP research. One potential direction is to further study its interactions with proteins and other biological molecules. Additionally, further research could be done to explore the potential therapeutic benefits of MMP, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further research could be done to explore the potential applications of MMP in the medical and pharmaceutical fields. Finally, further research could be done to explore the potential environmental applications of MMP, such as its potential use as an environmental pollutant detoxifier.

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-8-12(13(16)18-3)15(14-9)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBAEJLTUOEEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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